CGP 78608

概要

説明

CGP 78608は、N-メチル-D-アスパラギン酸(NMDA)受容体のグリシン結合部位における高力価かつ選択的な拮抗薬です。 これは、GluN1/GluN3A応答を増強し、小さく急速に脱感作する電流を大きく安定した応答に変換する能力で知られています 。この化合物は、その独自の特性と潜在的な治療的用途から、神経科学研究において重要な意味を持っています。

2. 製法

This compoundの合成には、ホスホン酸誘導体の形成を含むいくつかのステップが含まれます。 合成経路には、通常、リンに結合した水素を1-{[(7-ブロモ-2,3-ジオキソ-1,2,3,4-テトラヒドロキノキサリン-5-イル)メチル]アミノ}エチル基で置換することが含まれます 。反応条件は、目的の生成物の純度と収率を確保するために、温度とpHを正確に制御する必要があります。 工業生産方法には、this compoundをバルク量で生産するために、最適化された反応条件を使用した大規模合成が含まれる場合があります .

科学的研究の応用

CGP 78608 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the glycine-binding site of NMDA receptors and their role in excitatory neurotransmission.

Biology: Helps in understanding the function of NMDA receptors in various biological processes, including synaptic plasticity and memory formation.

Medicine: Potential therapeutic applications in treating neurological disorders such as epilepsy, schizophrenia, and neurodegenerative diseases.

Industry: Used in the development of new drugs targeting NMDA receptors.

作用機序

CGP 78608は、NMDA受容体のグリシン部位、特にGluN1/GluN3Aサブユニットに結合することによって効果を発揮します。この結合は、これらのサブユニットによって媒介されるグリシン電流を増強し、受容体の活性化を増加させます。 分子標的はNMDA受容体のグリシン結合部位であり、関与する経路は興奮性神経伝達とシナプス可塑性と関連しています .

6. 類似の化合物との比較

This compoundは、NMDA受容体のグリシン結合部位に対する高い力価と選択性を持つため、独特です。類似の化合物には以下が含まれます。

CGP 61594: 異なる結合特性を持つ別のNMDA受容体拮抗薬です。

L-701,324: NMDA受容体のグリシン部位に対する選択的拮抗薬です。

5,7-ジクロロキヌレニン酸: NMDA受容体のグリシン部位における強力な拮抗薬です。this compoundは、他の類似の化合物では見られない、GluN1/GluN3Aを介したグリシン電流を増強する能力があるため、際立っています

生化学分析

Biochemical Properties

CGP 78608 acts as a potentiator of GluN1/GluN3A-mediated glycine currents . It interacts with the GluN1 and GluN3A subunits of the NMDA receptor, converting small and rapidly desensitizing currents into large and stable responses .

Cellular Effects

This compound has transformative properties on GluN1/GluN3A receptors . It affects cell function by influencing cell signaling pathways related to the NMDA receptor. The compound’s interaction with the GluN1 and GluN3A subunits can affect gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glycine site of the NMDA receptor . This binding interaction enhances the responses of the GluN1/GluN3A subunits, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to convert small and rapidly desensitizing currents into large and stable responses . This suggests that the compound has a long-term effect on cellular function. More in vitro or in vivo studies are needed to further understand its stability and degradation.

Metabolic Pathways

It is known to interact with the GluN1 and GluN3A subunits of the NMDA receptor

準備方法

The synthesis of CGP 78608 involves several steps, including the formation of a phosphonic acid derivative. The synthetic route typically includes the substitution of hydrogen attached to phosphorus with a 1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl group . The reaction conditions often require precise control of temperature and pH to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound in bulk quantities .

化学反応の分析

CGP 78608は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の添加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

4. 科学研究における用途

This compoundは、以下を含む幅広い科学研究用途を持っています。

化学: NMDA受容体のグリシン結合部位とその興奮性神経伝達の役割を研究するためのツールとして使用されます。

生物学: シナプス可塑性や記憶形成など、さまざまな生物学的プロセスにおけるNMDA受容体の機能を理解するのに役立ちます。

医学: てんかん、統合失調症、神経変性疾患などの神経疾患の治療における潜在的な治療的用途があります。

類似化合物との比較

CGP 78608 is unique due to its high potency and selectivity for the glycine-binding site of the NMDA receptor. Similar compounds include:

CGP 61594: Another NMDA receptor antagonist with different binding properties.

L-701,324: A selective antagonist for the glycine site of the NMDA receptor.

5,7-Dichlorokynurenic acid: A potent antagonist at the glycine site of the NMDA receptor. This compound stands out due to its ability to enhance GluN1/GluN3A-mediated glycine currents, which is not observed with other similar compounds

特性

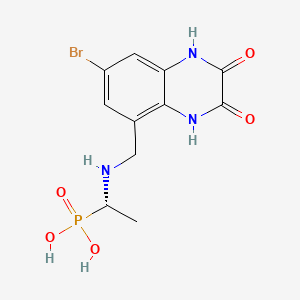

IUPAC Name |

[(1S)-1-[(7-bromo-2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methylamino]ethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN3O5P/c1-5(21(18,19)20)13-4-6-2-7(12)3-8-9(6)15-11(17)10(16)14-8/h2-3,5,13H,4H2,1H3,(H,14,16)(H,15,17)(H2,18,19,20)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFHVUSPVHRVFL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](NCC1=C2C(=CC(=C1)Br)NC(=O)C(=O)N2)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043886 | |

| Record name | CGP 78608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206648-13-7 | |

| Record name | CGP-78608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206648137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP 78608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-78608 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E53G4C95XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (CGP 78608) and how does it exert its effects?

A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) acts as a selective antagonist at the glycine-binding site (GlycineB site) of the N-methyl-D-aspartate (NMDA) receptor. [, ] These receptors are crucial for various neuronal processes, including pain perception. By blocking the GlycineB site, [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) prevents glycine binding, which is necessary for NMDA receptor activation. This inhibition, in turn, modulates the receptor's activity and impacts downstream signaling pathways involved in pain transmission.

Q2: What is the significance of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) in studying the role of NMDA receptors in pain?

A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) plays a crucial role in dissecting the specific contribution of the NMDA receptor's glycine-binding site in pain pathways. Research has shown that intrathecal administration of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) can reduce hyperalgesia (increased sensitivity to pain) induced by the activation of group I metabotropic glutamate receptors (mGluRs). [] This suggests a potential link between mGluRs, NMDA receptors, and the development of chronic pain states.

Q3: How does [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) help researchers understand the mechanism of action of lidocaine in pain management?

A: Studies have investigated the role of glycinergic mechanisms, particularly those involving NMDA receptors, in the analgesic effects of lidocaine. [, ] Researchers found that co-administration of [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) with lidocaine in a rat model of neuropathic pain reduced lidocaine's antinociceptive effects. [] This suggests that the GlycineB site on NMDA receptors might be involved in mediating some of lidocaine's pain-relieving properties.

Q4: Can [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) differentiate between various subtypes of NMDA receptors?

A: While [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) effectively targets the glycine-binding site common to most NMDA receptors, recent research has unveiled its potential to discriminate between subtypes. For instance, [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) has shown limited activity against GluN1/GluN3A receptors, a less common NMDA receptor subtype. [] This selectivity makes it a valuable tool for studying the unique roles of different NMDA receptor subtypes in the nervous system.

Q5: How is [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) utilized in structural biology studies of NMDA receptors?

A: [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound) has been instrumental in determining the crystal structure of NMDA receptors. [] By co-crystallizing the GluN1/GluN2A NMDA receptor with both glutamate and [(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid (this compound), researchers gain valuable insights into the receptor's conformation when bound to its agonist and antagonist simultaneously. This information is crucial for understanding the receptor's activation mechanism and for designing new drugs targeting specific receptor conformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。